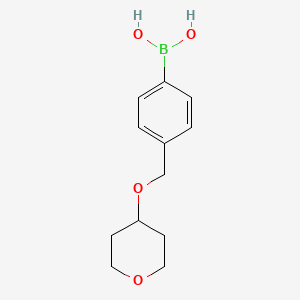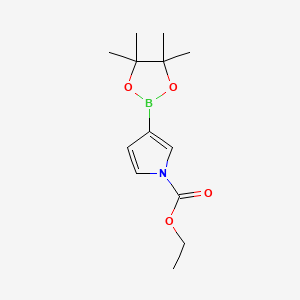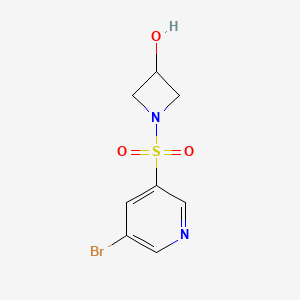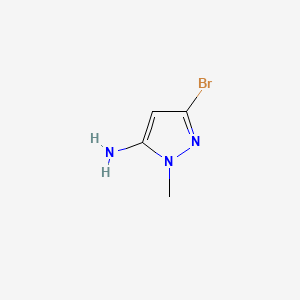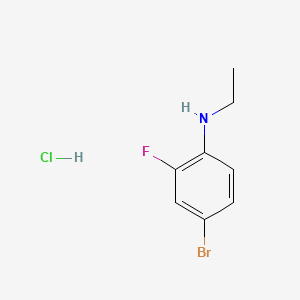
4-bromo-n-ethyl-2-fluoroaniline hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-n-ethyl-2-fluoroaniline hcl: is an organic compound with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol . It is a derivative of aniline, featuring bromine, ethyl, and fluorine substituents on the aromatic ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that aniline derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Aniline derivatives typically interact with their targets through various chemical reactions, often involving the substitution of the bromine or fluorine atom .
Biochemical Pathways
It’s known that aniline derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It’s known that aniline derivatives are generally well-absorbed and can be metabolized, primarily by hydroxylation, with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
Aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of aniline derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-n-ethyl-2-fluoroaniline hcl typically involves multi-step reactions. One common method includes:
Nitration: of a precursor compound to introduce a nitro group.
Reduction: of the nitro group to form an amine.
Bromination: to introduce the bromine substituent.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of specific catalysts and solvents to optimize yield and purity. The exact conditions and reagents can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 4-bromo-n-ethyl-2-fluoroaniline hcl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted anilines, while oxidation and reduction can yield different functionalized derivatives .
Scientific Research Applications
4-bromo-n-ethyl-2-fluoroaniline hcl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
4-Fluoroaniline: An organofluorine compound with similar applications in chemical synthesis and research.
2-Bromo-4-fluoroaniline: Another derivative of aniline with bromine and fluorine substituents.
Uniqueness: 4-bromo-n-ethyl-2-fluoroaniline hcl is unique due to the presence of the ethyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-ethyl-2-fluoroaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCNPLPHMNKJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682001 |
Source


|
| Record name | 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-17-9 |
Source


|
| Record name | 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)
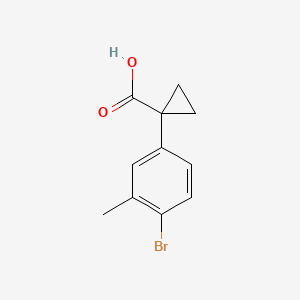
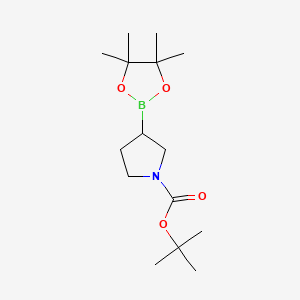
![(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride](/img/structure/B572760.png)
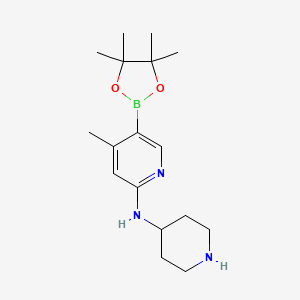
![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
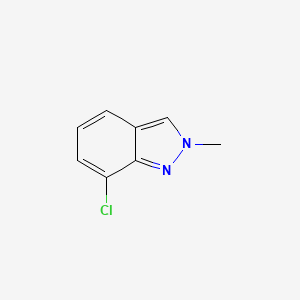
![t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate](/img/structure/B572767.png)
